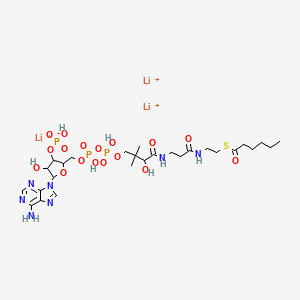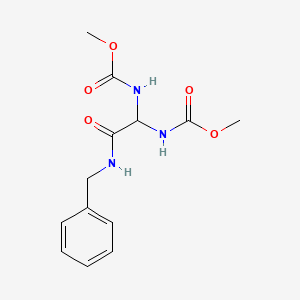
Dimethyl (2-(benzylamino)-2-oxoethane-1,1-diyl)dicarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl (2-(benzylamino)-2-oxoethane-1,1-diyl)dicarbamate is an organic compound that features a benzylamino group attached to an oxoethane backbone, with two dimethylcarbamate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (2-(benzylamino)-2-oxoethane-1,1-diyl)dicarbamate typically involves the reaction of benzylamine with dimethyl carbonate under controlled conditions. The reaction proceeds through nucleophilic substitution, where the benzylamine attacks the carbonyl carbon of dimethyl carbonate, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often involves the use of catalysts and specific temperature and pressure conditions to drive the reaction to completion.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl (2-(benzylamino)-2-oxoethane-1,1-diyl)dicarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the benzylamino group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylamino oxoethane derivatives, while reduction could produce benzylamino hydroxyethane derivatives.
Aplicaciones Científicas De Investigación
Dimethyl (2-(benzylamino)-2-oxoethane-1,1-diyl)dicarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of dimethyl (2-(benzylamino)-2-oxoethane-1,1-diyl)dicarbamate involves its interaction with molecular targets such as enzymes and receptors. The benzylamino group can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl carbonate: Shares the dimethyl carbonate group but lacks the benzylamino group.
Benzylamine derivatives: Compounds with similar benzylamino groups but different substituents on the ethane backbone.
Uniqueness
Dimethyl (2-(benzylamino)-2-oxoethane-1,1-diyl)dicarbamate is unique due to the presence of both the benzylamino and dimethylcarbamate groups, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C13H17N3O5 |
|---|---|
Peso molecular |
295.29 g/mol |
Nombre IUPAC |
methyl N-[2-(benzylamino)-1-(methoxycarbonylamino)-2-oxoethyl]carbamate |
InChI |
InChI=1S/C13H17N3O5/c1-20-12(18)15-10(16-13(19)21-2)11(17)14-8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3,(H,14,17)(H,15,18)(H,16,19) |
Clave InChI |
BHZWXGBIKXONBO-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)NC(C(=O)NCC1=CC=CC=C1)NC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-Bromophenyl)-1-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B12280194.png)
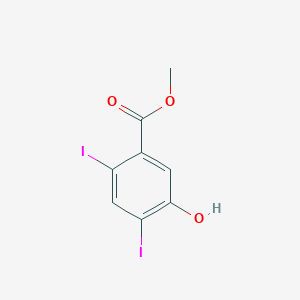
![3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyridazine](/img/structure/B12280202.png)

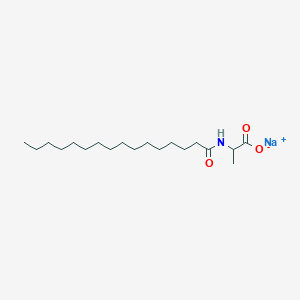
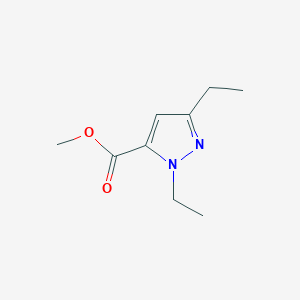
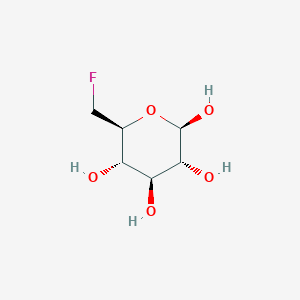
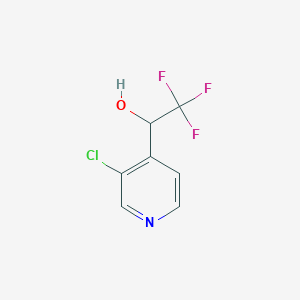
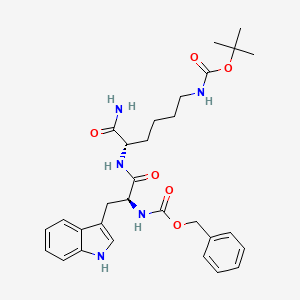
![2,2-Difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid](/img/structure/B12280255.png)
![1-Iodobicyclo[1.1.1]pentane](/img/structure/B12280259.png)
![Methyl 2-(Cbz-amino)-2-[1,1-dioxidodihydro-2H-thiopyran-4(3H)-ylidene]acetate](/img/structure/B12280263.png)
![2-[4-(2,2-difluoro-12-thiophen-2-yl-1,3-diaza-2-boranuidatricyclo[7.3.0.03,7]dodeca-5,7,9,11-tetraen-4-yl)phenoxy]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide](/img/structure/B12280269.png)
